molecular formula C15H11N3O2 B1497170 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 904818-35-5

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1497170
CAS No.: 904818-35-5
M. Wt: 265.27 g/mol
InChI Key: YDEWYIGUSAAAEV-UHFFFAOYSA-N
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Description

3,4-Dihydroquinoxalin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, soluble guanylyl cyclase (sGC) activation, and antitumor effects .

Properties

IUPAC Name

3-(2-hydroxy-2-pyridin-4-ylethenyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEWYIGUSAAAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Cross-Dehydrogenative Coupling (CDC) Reactions

A highly efficient and environmentally friendly method involves cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-ketoesters or β-diketones under oxidative conditions:

  • Reaction Conditions: N-amino-2-iminopyridine derivatives react with β-ketoesters or β-diketones (e.g., ethyl acetoacetate, acetylacetone) in ethanol solvent with acetic acid as an additive under an oxygen atmosphere at elevated temperature (~130 °C) for 18 hours.

  • Mechanism: The process proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation promoted by molecular oxygen, and subsequent dehydrative cyclization to form the quinoxalinone derivative.

  • Yields: This method provides good to excellent yields (up to 94%) of the target heterocycles with high atom economy and catalyst-free conditions.

  • Relevance: Although this method is reported for pyrazolo[1,5-a]pyridines and related compounds, the analogous approach can be adapted for synthesizing 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one by selecting appropriate N-amino pyridine and β-dicarbonyl substrates.

Parameter Condition Outcome
Substrates N-amino-2-iminopyridine + β-ketoester Formation of quinoxalinone derivatives
Solvent Ethanol Good solubility
Additive Acetic acid (6 equiv) Promotes oxidative coupling
Atmosphere Oxygen (1 atm) Essential for oxidation
Temperature 130 °C Optimal for reaction
Reaction Time 18 hours Complete conversion
Yield Up to 94% High efficiency

Adapted from ACS Omega 2019 study on oxidative CDC reactions.

Michael Addition-Based Synthesis

Another approach involves the Michael addition of quinoxalin-2(1H)-one derivatives to activated α,β-unsaturated carbonyl compounds:

  • Starting Material: 3-phenylquinoxalin-2(1H)-one or related quinoxalinones.

  • Electrophiles: Acrylic acid derivatives such as ethyl acrylate, acrylamide, or acrylonitrile.

  • Base Catalysis: Potassium carbonate or other bases in polar aprotic solvents (DMF, ethanol).

  • Reaction Outcome: The nucleophilic nitrogen of quinoxalinone attacks the β-position of the α,β-unsaturated carbonyl compound, yielding 3-substituted quinoxalinone derivatives with keto or ester side chains.

  • Post-Modification: The ester intermediates can be further transformed into hydrazides or thiosemicarbazides via reaction with hydrazine or isothiocyanates, enabling structural diversification.

Although this method is reported for 3-phenylquinoxalin-2(1H)-one derivatives, the strategy can be extrapolated to synthesize this compound by using pyridin-4-yl-substituted acrylic acid derivatives.

Step Reagents/Conditions Product Type Yield Range (%)
Michael addition Quinoxalin-2(1H)-one + acrylic acid derivative, K2CO3, DMF/EtOH 3-substituted quinoxalinones 84–92
Hydrazide formation Ester intermediate + hydrazine, reflux in ethanol Propanohydrazide derivatives High
Thiosemicarbazide synthesis Hydrazide + aryl isothiocyanates, room temp Thiosemicarbazide derivatives Excellent

Adapted from PMC article on quinoxaline derivatives synthesis and biological evaluation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridines + β-ketoesters, O2, acetic acid 130 °C, ethanol, 18 h Catalyst-free, high yield, green chemistry Requires oxygen atmosphere, elevated temp
Michael Addition Quinoxalin-2(1H)-one + acrylic acid derivatives, base Room temp to reflux, polar solvents Versatile, allows further functionalization May require multiple steps for target
Photocatalytic Radical Addition Dihydroquinoxalin-2-ones + trifluoromethyl ketones, Ru(bpy)3Cl2 Room temp, blue LED, acetonitrile Mild, selective, novel functionalization Limited substrate scope reported

Research Findings and Practical Notes

  • Oxygen Atmosphere: Molecular oxygen plays a crucial role in oxidative coupling reactions, driving the dehydrogenation step to form the quinoxalinone ring system efficiently.

  • Acetic Acid Loading: Optimal acetic acid equivalents (around 6) enhance yield by promoting oxidative coupling without side reactions.

  • Recrystallization: Purification often involves crystallization from suitable solvents post-reaction to isolate pure quinoxalinone derivatives.

  • Structural Confirmation: X-ray crystallography and NMR spectroscopy are standard for confirming the structure of synthesized compounds.

  • Scalability: The CDC method is amenable to scale-up due to its catalyst-free and mild oxidative conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:

Compound Substituent Biological Activity Key Findings
Target Compound (Pyridin-4-yl) Pyridin-4-yl Not explicitly reported (inferred potential for kinase/sGC modulation) Pyridine’s nitrogen may enhance binding to polar residues in enzymatic pockets.
(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one 4-Methoxyphenyl Unknown (structural analogue) Methoxy group improves lipophilicity; CAS 66394-50-1, MW 294.3.
J46 ((Z)-3-(2-(Naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one) Naphthalen-1-yl JNK3 inhibition (IC₅₀ = 0.82 µM) Bulky aromatic group enhances hydrophobic interactions with JNK3.
3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones Nitromethyl Synthetic intermediate (decomposes to quinoxalin-2(1H)-ones) Instability limits therapeutic use but useful in synthesis.
Thiophen-2-yl Derivative (CAS 425395-94-4) Thiophen-2-yl Unknown (structural analogue) Thiophene’s sulfur may alter electronic properties; MW 270.31.
BAY 60-2770 Analogues (Dicarboxylic derivatives) Carboxylic acid groups sGC activation (EC₅₀ = 0.18 µM for 30d) Carboxylic acids enhance hydrogen bonding with sGC’s Y-S-R motif.

Physicochemical and Structural Insights

  • Pyridin-4-yl vs.
  • Carboxylic vs. Aromatic Substituents : Carboxylic derivatives (e.g., 30d) exhibit superior solubility and binding to sGC compared to hydrophobic groups like naphthalen-1-yl .

Key Research Findings and Implications

  • Substituent-Driven Activity : Aromatic and polar substituents (e.g., pyridin-4-yl, carboxylic acids) significantly influence target affinity and selectivity .
  • Synthetic Accessibility : Metal-free methods () and one-pot syntheses () offer scalable routes, though stability issues (e.g., nitromethyl derivatives) require mitigation .
  • Unresolved Challenges : The target compound’s activity in cell-based assays remains unverified; its pyridin-4-yl group may improve cell permeability over bulkier substituents .

Biological Activity

3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a compound that falls under the category of 3,4-dihydroquinoxalin-2-ones, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N2O2C_{12}H_{10}N_2O_2. It features a quinoxaline core with a pyridine substituent that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the dihydroquinoxaline family exhibit significant antiviral , anti-inflammatory , and anticancer properties. The specific compound has shown promise in various biological assays.

Antiviral Activity

One notable study highlighted that similar compounds have been evaluated for their efficacy against HIV. For instance, GW420867X, a related dihydroquinoxalin-2-one, demonstrated potent antiviral activity with an IC50 of 179 µM against HIV-1, indicating that derivatives of this class may also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of 3,4-dihydroquinoxalin-2-ones has been documented extensively. Compounds from this class have been reported to act as antagonists at the estrogen receptor (ER), with one compound showing an IC50 of 118 nM in inhibiting the E2-NFKB pathway . This suggests that the compound could be beneficial in treating inflammatory diseases.

Anticancer Properties

Research into the anticancer effects of dihydroquinoxaline derivatives reveals that they can inhibit various cancer cell lines. For example, some compounds have been shown to inhibit proliferation in human cancer cell lines such as HCT116 and A549. The mechanisms often involve targeting specific kinases or pathways involved in tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase activity in HIV, which is critical for viral replication.
  • Modulation of Inflammatory Pathways : The ability to interact with estrogen receptors suggests a role in modulating inflammatory responses through hormonal pathways.
  • Targeting Kinases : Some derivatives have been identified as inhibitors of kinases involved in cell cycle regulation and apoptosis, contributing to their anticancer effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

CompoundMechanismTargetReported ActivityReference
GW420867XNNRTIHIV-1IC50: 179 µM
Compound AER antagonistE2-NFKBIC50: 118 nM
Compound BKinase inhibitorAurora-AIC50: 25 nM

These findings underscore the potential for further development of this compound as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one and its analogues?

  • Methodology :

  • Copper-catalyzed oxidative alkynylation : Copper(I) iodide and phenanthroline ligands in DMF under aerobic conditions enable alkynylation of 3,4-dihydroquinoxalin-2(1H)-ones, yielding derivatives with pyridyl substituents (e.g., 61% yield for 3ad) .
  • Cyclocondensation : Reacting o-phenylenediamines with aroylpyruvates in DMF at room temperature for 3 days produces regioisomers. Additives like sp-TsOH or HOBt/DIC switch regioselectivity (72–97% selectivity) .
  • Kostanecki-Robinson reaction : Cyclization of 3-benzoylquinoxalin-2(1H)-one with acetic anhydride and pyridine yields fused heterocycles (e.g., 2-oxo-4-phenylpyrano[2,3-b]quinoxaline) .

Q. How can spectroscopic techniques confirm the structure of synthesized derivatives?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridyl ethylidene protons at δ 8.5–9.0 ppm; carbonyl carbons at ~190 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C18H16ClN2O3: 343.0844; observed: 343.0840) .
  • IR : Confirms carbonyl stretches (~1680–1720 cm⁻¹) . Advanced NMR techniques (HSQC, HMBC, NOESY) resolve regioisomer ambiguity by correlating proton-carbon connectivity .

Q. What strategies optimize regioselectivity in cyclocondensation reactions?

  • Additive control : Using sp-TsOH favors one regioisomer, while HOBt/DIC shifts selectivity to the alternative pathway .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO2, -CN) on o-phenylenediamines enhance regioselectivity by directing cyclization .
  • Standardized conditions : DMF solvent, 3-day reaction time, and room temperature ensure reproducibility .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding electronic and structural properties?

  • DFT analysis : Calculates HOMO-LUMO gaps, charge distribution, and stability of tautomers. For example, 3,4-dihydroquinoxalin-2(1H)-ones with electron-donating substituents (e.g., -OMe) exhibit lower energy gaps, enhancing reactivity .
  • Mechanistic insights : Simulates transition states to explain regioselectivity trends (e.g., steric hindrance vs. electronic effects) .

Q. What approaches evaluate antitumor activity and mechanism of action?

  • In vitro assays : NIH-NCI 60 cell line panel screening (GI50 values at 10⁻¹⁰ M) identifies potent derivatives like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one .
  • In vivo models : Xenograft studies (e.g., 62% tumor growth inhibition at 1.0 mg/kg) combined with immunohistochemistry assess apoptosis (caspase-3 activation) and vascular disruption (CD31 staining) .
  • Tubulin binding : Competitive assays with colchicine confirm direct interaction, validated by molecular docking .

Q. How to resolve data contradictions from synthetic or analytical variability?

  • Yield discrepancies : Compare reaction conditions (e.g., copper-catalyzed vs. cyclocondensation yields: 33–65% vs. 72–97%) by optimizing catalyst loading or additives .
  • Regioisomer misassignment : Cross-validate NMR assignments with X-ray crystallography (e.g., crystal structures in ) or 2D NMR (HMBC correlations for carbonyl connectivity) .
  • Biological activity variability : Control metabolic stability (e.g., microsomal assays) and solubility (logP adjustments) to reconcile in vitro vs. in vivo efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one

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